{2-fluoro-5-[5-(pyrrolidin-1-ylmethyl)pyridin-2-yl]phenyl}methanol
Overview
Description
{2-fluoro-5-[5-(pyrrolidin-1-ylmethyl)pyridin-2-yl]phenyl}methanol, also known as FPMP, is a novel chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FPMP is a synthetic molecule that belongs to the class of phenylmethanols and is structurally similar to other psychoactive compounds such as amphetamines and cathinones. In
Mechanism of Action
{2-fluoro-5-[5-(pyrrolidin-1-ylmethyl)pyridin-2-yl]phenyl}methanol acts primarily as a dopamine reuptake inhibitor, leading to increased dopamine release in the brain. This increased dopamine release leads to increased motivation and reward-seeking behavior, making it a potential treatment for disorders such as attention deficit hyperactivity disorder (ADHD) and substance abuse disorders. This compound has also been shown to have anti-inflammatory and neuroprotective properties, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to increase dopamine release in the brain, leading to increased motivation and reward-seeking behavior. It has also been shown to have anti-inflammatory and neuroprotective properties, which may contribute to its potential therapeutic effects in neurodegenerative diseases. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using {2-fluoro-5-[5-(pyrrolidin-1-ylmethyl)pyridin-2-yl]phenyl}methanol in lab experiments is its high affinity for the dopamine transporter, which allows for the study of dopamine release and its effects on behavior. However, one limitation of using this compound in lab experiments is its potential for abuse and addiction, which may limit its use in certain studies.
Future Directions
There are several future directions for the study of {2-fluoro-5-[5-(pyrrolidin-1-ylmethyl)pyridin-2-yl]phenyl}methanol. One direction is the further exploration of its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is the study of its potential for abuse and addiction, and the development of strategies to mitigate these risks. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications in other neurological and psychiatric disorders.
Scientific Research Applications
{2-fluoro-5-[5-(pyrrolidin-1-ylmethyl)pyridin-2-yl]phenyl}methanol has been studied extensively in the field of neuroscience and has shown promising results in the treatment of various neurological and psychiatric disorders. Studies have shown that this compound has a high affinity for the dopamine transporter and can increase the release of dopamine in the brain, leading to increased motivation and reward-seeking behavior. This compound has also been shown to have anti-inflammatory and neuroprotective properties, making it a potential therapeutic candidate for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
[2-fluoro-5-[5-(pyrrolidin-1-ylmethyl)pyridin-2-yl]phenyl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O/c18-16-5-4-14(9-15(16)12-21)17-6-3-13(10-19-17)11-20-7-1-2-8-20/h3-6,9-10,21H,1-2,7-8,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLACAAIBONFSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CN=C(C=C2)C3=CC(=C(C=C3)F)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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